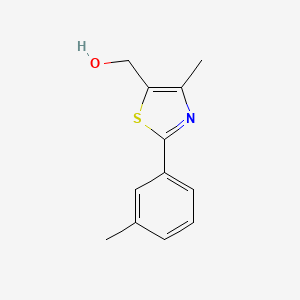
5-Thiazolemethanol, 4-methyl-2-(3-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Thiazolemethanol, 4-methyl-2-(3-methylphenyl)- is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiazole ring substituted with a methyl group and a 3-methylphenyl group, making it a unique derivative with specific chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolemethanol, 4-methyl-2-(3-methylphenyl)- can be achieved through various synthetic routes. One common method involves the reaction of 4-methyl-2-(3-methylphenyl)thiazole with formaldehyde under acidic conditions to introduce the methanol group. The reaction typically requires a catalyst such as hydrochloric acid and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired purity level.
化学反应分析
Types of Reactions
5-Thiazolemethanol, 4-methyl-2-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiazole derivative with a reduced functional group.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products Formed
Oxidation: The major products include 4-methyl-2-(3-methylphenyl)thiazole-5-carboxylic acid.
Reduction: The major products include 4-methyl-2-(3-methylphenyl)thiazole-5-methanol.
Substitution: The products depend on the substituent introduced, such as halogenated derivatives.
科学研究应用
5-Thiazolemethanol, 4-methyl-2-(3-methylphenyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 5-Thiazolemethanol, 4-methyl-2-(3-methylphenyl)- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The presence of the methanol group allows for hydrogen bonding interactions, which can enhance its binding affinity to biological targets. The exact pathways and molecular targets are still under investigation.
相似化合物的比较
Similar Compounds
4-Methyl-5-thiazoleethanol: Similar in structure but lacks the 3-methylphenyl group.
5-Methyl-2-thiazolemethanol: Similar but with different substitution patterns on the thiazole ring.
4-Methyl-2,5-dimethoxyamphetamine: Shares the thiazole ring but has different functional groups.
Uniqueness
5-Thiazolemethanol, 4-methyl-2-(3-methylphenyl)- is unique due to the specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a methanol group and a 3-methylphenyl group makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
61291-94-9 |
|---|---|
分子式 |
C12H13NOS |
分子量 |
219.30 g/mol |
IUPAC 名称 |
[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]methanol |
InChI |
InChI=1S/C12H13NOS/c1-8-4-3-5-10(6-8)12-13-9(2)11(7-14)15-12/h3-6,14H,7H2,1-2H3 |
InChI 键 |
HGFLTEKOTLSSMU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dipropyl [2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596189.png)
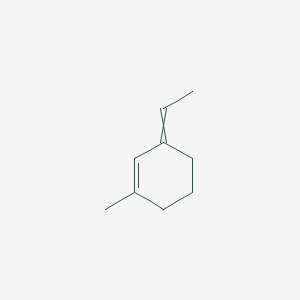
![4-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14596207.png)
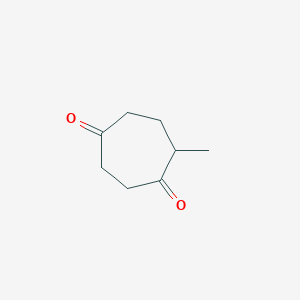
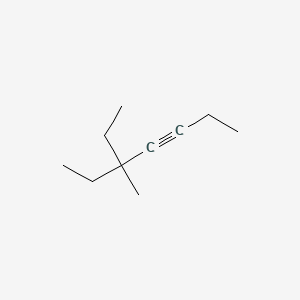
methanone](/img/structure/B14596231.png)
![9a-Hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carbohydrazide](/img/structure/B14596240.png)
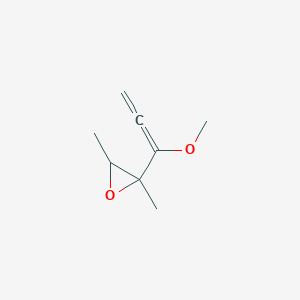
![5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14596248.png)

![3-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14596259.png)

phosphanium bromide](/img/structure/B14596271.png)
![Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide](/img/structure/B14596281.png)
